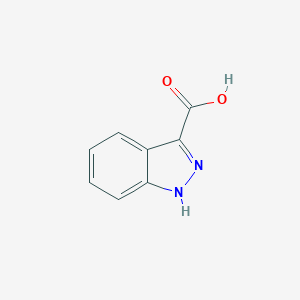

1H-Indazole-3-carboxylic acid

Vue d'ensemble

Description

1H-Indazole-3-carboxylic acid (CAS 4498-67-3) is a heterocyclic compound featuring a fused benzene and pyrazole ring system with a carboxylic acid group at the 3-position. It serves as a critical building block in medicinal chemistry due to its bioisosteric relationship with indole and diverse biological activities, including serotonin 5-HT3 receptor antagonism, antiarthritic, and antifertility effects . Synthetically, it is prepared via cyclization of 2-nitrophenylacetic acid derivatives, achieving yields up to 97% under optimized conditions . Its high purity (97–98%) and scalability make it a preferred intermediate for further derivatization .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Indazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of ortho-aminobenzonitriles with hydrazine derivatives. Another method includes the diazotization of ortho-aminobenzacetamides or ortho-aminobenzacetates, followed by cyclization to form the indazole ring . The reaction conditions typically involve the use of diazotization reagents under mild conditions, resulting in high yields and operational simplicity .

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency and high yields. For instance, copper acetate-catalyzed reactions using oxygen as the terminal oxidant have been reported to produce this compound in good to excellent yields .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Indazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions such as halogenation, nitration, and sulfonation are common for indazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Pharmaceutical Applications

1H-Indazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly those used in oncology and antiemetic therapies.

Key Pharmaceuticals Derived from IAC:

- Granisetron : An antiemetic drug used to prevent nausea and vomiting caused by chemotherapy. It is synthesized from IAC derivatives, showcasing the compound's importance in drug formulation .

- Lonidamine : Another antitumor agent that utilizes IAC in its synthesis. The compound's structure allows it to interact effectively with cancer cells, enhancing therapeutic efficacy .

Case Study 1: Granisetron Synthesis

A patent describes a novel method for synthesizing granisetron using this compound as an intermediate. The process involves a one-step reaction that significantly reduces production time and cost while increasing yield compared to traditional multi-step methods .

Case Study 2: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties against various cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The study utilized IC50 values to compare the effectiveness of different derivatives, revealing that modifications to the IAC structure can enhance cytotoxicity against cancer cells .

Biochemical Research Applications

In addition to its pharmaceutical significance, IAC is utilized in biochemical research for studying enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes makes it a valuable tool for elucidating biochemical mechanisms.

Research Highlights:

- Investigations into the inhibition of carbonic anhydrase II (hCA II) have shown promising results with IAC derivatives, indicating potential applications in treating conditions related to enzyme dysfunction .

- Studies on protein synthesis inhibition provide insights into the compound's role in cellular processes, further establishing its relevance in biochemical research .

Mécanisme D'action

The mechanism of action of 1H-Indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the modulation of various cellular pathways, making it a valuable tool in cancer research and treatment .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Methyl 1H-Indazole-3-carboxylate (CAS 43120-28-1)

- Structure : The methyl ester derivative replaces the carboxylic acid with a methyl ester group.

- Synthesis : Prepared via esterification or hydrolysis of intermediates like 1-acetylindazole-3-carboxylates, with yields exceeding 75% .

- Reactivity : The ester group enables nucleophilic substitutions (e.g., amide formation, reduction to alcohols) and participation in cross-coupling reactions, enhancing its utility in drug discovery .

- Applications : Key intermediate in oncology (e.g., kinase inhibitors) and anti-inflammatory therapies. Its solubility and bioavailability surpass the parent acid, facilitating SAR studies .

1H-Indazole-3-carboxamide Derivatives

- Structure : Carboxylic acid replaced with amide groups (e.g., morpholine, piperidine).

- Synthesis : Direct amidation of the acid or via acetylated intermediates, yielding 76–92% .

- Biological Activity : Serotonin 5-HT3 antagonism and antiarthritic activity. For example, 4-(1H-indazole-3-carbonyl)morpholine shows improved receptor binding compared to the acid .

Halogenated Benzyl Derivatives (e.g., 1-(2,4-Dichlorobenzyl)-1H-Indazole-3-carboxylic Acid)

- Structure : Benzyl substituents with halogens at the 2- and 4-positions.

- Biological Activity : Potent antispermatogenic activity, with derivatives like Compound 11 (2,4-dichlorobenzyl) showing significant inhibition of spermatogenesis .

1H-Indazole-3-carbohydrazide and Oxadiazole Derivatives

- Structure : Conversion of the carboxylic acid to hydrazide, followed by cyclization to 1,3,4-oxadiazoles.

- Synthesis : Hydrazide formation (70–85% yield) and subsequent POCl3-mediated cyclization .

Structure-Activity Relationship (SAR) Insights

- Carboxylic Acid vs. Ester : The free acid exhibits higher polarity, limiting bioavailability but enabling direct interactions with target proteins (e.g., aldose reductase inhibition) . The ester improves lipophilicity, enhancing membrane permeability for CNS-targeted drugs .

- Substituent Effects :

- Oxadiazole Derivatives : The 1,3,4-oxadiazole ring introduces planar rigidity, beneficial for intercalation in enzyme active sites .

Activité Biologique

1H-Indazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its indazole ring structure, which is known for conferring various biological activities. The carboxylic acid functional group enhances its solubility and reactivity, making it a versatile scaffold for drug development.

Antispermatogenic Activity

One of the most notable biological activities of this compound is its antispermatogenic effect. Research indicates that derivatives of this compound, particularly halogenated variants, exhibit significant inhibition of spermatogenesis. For instance, compounds such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid have shown potent antispermatogenic activity in animal models, leading to disorganization of seminiferous tubules and loss of spermatocytes while sparing spermatogonia .

| Compound Name | Structure | Activity |

|---|---|---|

| 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid | Structure | Potent antispermatogenic |

| 1-(4-Chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid | Structure | Significant inhibition of spermatogenesis |

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound derivatives. For example, a derivative exhibited an IC50 value of 5.15 µM against the K562 cell line (a model for chronic myeloid leukemia), indicating strong cytotoxicity towards cancer cells while maintaining selectivity towards normal cells . The mechanisms proposed include the modulation of apoptosis pathways and interference with cell cycle regulation.

Antimicrobial Properties

In addition to its antitumor effects, this compound has been evaluated for antimicrobial activity. Several synthesized derivatives have shown moderate activity against various fungal strains such as Aspergillus niger and Helminthosporium oryzae, suggesting potential applications in treating fungal infections .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinase C : Some derivatives act as inhibitors of protein kinase C (PKC), which plays a crucial role in cell signaling pathways related to cancer progression.

- Apoptosis Induction : Compounds derived from this compound can induce apoptosis in cancer cells by modulating Bcl2 family proteins and the p53 pathway .

- Spermatogenesis Disruption : The antispermatogenic effects are primarily due to the disruption of normal testicular function, leading to impaired sperm production.

Study on Antispermatogenic Activity

A study investigated the effects of various halogenated derivatives on rat testis, revealing that these compounds significantly reduced testicular weight and altered histological structures. The study concluded that these derivatives could serve as potential male contraceptives due to their ability to inhibit spermatogenesis effectively .

Antitumor Efficacy Evaluation

In another study focused on antitumor efficacy, a series of indazole derivatives were synthesized and tested against different cancer cell lines. The results indicated that specific modifications to the indazole structure could enhance cytotoxicity while minimizing toxicity to normal cells, highlighting the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1H-Indazole-3-carboxylic acid and its derivatives?

The synthesis typically involves diazotization reactions, cyclization of ortho-substituted precursors, or functionalization of the indazole core. For example, ortho-aminobenzacetamides can be directly converted into this compound derivatives via diazotization reagents (e.g., NaNO₂/HCl), achieving yields up to 60–85% under mild conditions . Alternative routes include esterification or amidation of the carboxylic acid group using reagents like SOCl₂ or coupling agents (e.g., DCC/DMAP) .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- X-ray crystallography : Resolves bond lengths and angles (e.g., the indazole ring system has a planar geometry with a C3-carboxylic acid substituent) .

- ¹H/¹³C NMR : The carboxylic proton appears as a singlet at δ ~13 ppm, while aromatic protons resonate between δ 7.2–8.6 ppm .

- FT-IR : Carboxylic acid C=O stretching at ~1700 cm⁻¹ and O-H stretching at ~2500–3300 cm⁻¹ .

Q. What safety precautions are necessary when handling this compound?

The compound is a respiratory and skin irritant. Use PPE (gloves, goggles) in well-ventilated areas. Storage at 2–8°C in airtight containers is recommended to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the electronic and spectroscopic properties of this compound?

Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations model HOMO-LUMO gaps (e.g., ~4.5 eV for the indazole core) and UV-Vis absorption spectra. These methods also predict nonlinear optical (NLO) properties, such as hyperpolarizability, relevant for photodynamic applications .

Q. What strategies resolve contradictions in synthetic yields for this compound derivatives?

Discrepancies in yields (e.g., 21% vs. 85%) often arise from reaction conditions. Optimization includes:

- Temperature control : Diazotization at 0–5°C minimizes side reactions .

- Catalyst selection : Pd-catalyzed alkenylation improves regioselectivity in derivative synthesis .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency .

Q. How does the structure-activity relationship (SAR) of this compound derivatives influence pharmacological applications?

- Anticancer activity : Derivatives like Lonidamine (2-(4-chlorobenzyl)-1H-indazole-3-carboxylic acid) inhibit mitochondrial hexokinase, disrupting cancer cell metabolism. Substitution at N1 (e.g., benzoyl groups) enhances binding affinity .

- Neuroprotection : Adjudin (1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide) targets Sertoli-germ cell adhesion. The carboxylic acid moiety is critical for solubility and bioavailability .

Q. What mechanistic insights explain the role of diazonium intermediates in this compound synthesis?

Diazonium salts act as transient intermediates during diazotization. Their decomposition generates aryl radicals, which undergo cyclization with neighboring amide/carboxyl groups to form the indazole core. Isotopic labeling (¹⁵N) and trapping experiments validate this pathway .

Q. How do crystallographic studies inform polymorphism in this compound derivatives?

Polymorph screening (e.g., via solvent evaporation or grinding) reveals distinct packing modes. For example, Lonidamine exhibits a monoclinic P2₁/c space group with hydrogen-bonded dimers, affecting dissolution rates and pharmacokinetics .

Q. Methodological Resources

- Synthesis : Refer to optimized diazotization protocols and Pd-catalyzed coupling methods .

- Computational Modeling : Use Gaussian 09 for DFT calculations with B3LYP/6-311++G(d,p) basis sets .

- Pharmacological Assays : Evaluate cytotoxicity via MTT assays (IC₅₀ values) and binding affinity using surface plasmon resonance (SPR) .

Propriétés

IUPAC Name |

1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXVYTQDWMQVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Record name | indazolium-3-carboxylate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196347 | |

| Record name | Indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4498-67-3 | |

| Record name | Indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4498-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004498673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4498-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDAZOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1YOL9C0VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.